tert-Butyl 3-(1-iodoethyl)azetidine-1-carboxylate

Organic synthesis Nucleophilic substitution Leaving group kinetics

tert-Butyl 3-(1-iodoethyl)azetidine-1-carboxylate (CAS 1420881-44-2) is a Boc-protected, four-membered azaheterocyclic building block bearing a 1-iodoethyl substituent at the azetidine C3 position. It belongs to the class of 3-alkyl-substituted azetidine carboxylates, which serve as versatile intermediates in medicinal chemistry, including applications as constrained amino acid surrogates, peptidomimetic scaffolds, and precursors for further functionalization via nucleophilic displacement or cross-coupling reactions.

Molecular Formula C10H18INO2
Molecular Weight 311.16 g/mol
Cat. No. B7955518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(1-iodoethyl)azetidine-1-carboxylate
Molecular FormulaC10H18INO2
Molecular Weight311.16 g/mol
Structural Identifiers
SMILESCC(C1CN(C1)C(=O)OC(C)(C)C)I
InChIInChI=1S/C10H18INO2/c1-7(11)8-5-12(6-8)9(13)14-10(2,3)4/h7-8H,5-6H2,1-4H3
InChIKeyBNZBWGUJYJPALD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(1-iodoethyl)azetidine-1-carboxylate – CAS 1420881-44-2 Procurement-Relevant Profile


tert-Butyl 3-(1-iodoethyl)azetidine-1-carboxylate (CAS 1420881-44-2) is a Boc-protected, four-membered azaheterocyclic building block bearing a 1-iodoethyl substituent at the azetidine C3 position . It belongs to the class of 3-alkyl-substituted azetidine carboxylates, which serve as versatile intermediates in medicinal chemistry, including applications as constrained amino acid surrogates, peptidomimetic scaffolds, and precursors for further functionalization via nucleophilic displacement or cross-coupling reactions [1][2]. The compound is commercially available from multiple vendors with certified purities of 95–98% and is supplied exclusively for research-and-development purposes .

Why tert-Butyl 3-(1-iodoethyl)azetidine-1-carboxylate Cannot Be Blindly Replaced by Its Bromo, Chloro, or Positional Isomer Analogs


The 1-iodoethyl substituent on the azetidine C3 position imparts a unique combination of leaving-group lability, lipophilicity, and steric environment that cannot be replicated by simple analog substitution. Replacing iodine with bromine or chlorine yields progressively stronger carbon–halogen bonds (C–I ≈ 51 kcal/mol vs. C–Br ≈ 68 kcal/mol vs. C–Cl ≈ 81 kcal/mol) , translating to measurably slower nucleophilic displacement kinetics for the lighter halides — a critical factor in convergent synthetic sequences where reaction rate dictates overall yield [1]. Shifting the iodine from the C1 (branched) to the C2 (linear) position of the ethyl chain alters both the steric accessibility of the electrophilic center and the compound's computed lipophilicity (XLogP3-AA: 2.7 for 1-iodoethyl vs. 2.8 for 2-iodoethyl) [2][3], which can affect phase-transfer behavior and passive membrane permeability in cell-based assays. Similarly, the simpler 3-iodoazetidine-1-carboxylate (CAS 254454-54-1) lacks the ethyl spacer entirely, resulting in a substantially different molecular weight (283.11 vs. 311.16 Da), lower lipophilicity (XLogP3-AA 1.9), and a different conformational profile (2 rotatable bonds vs. 3) [4]. These physicochemical disparities mean that downstream SAR, pharmacokinetic, or reactivity data generated with any one of these analogs cannot be assumed to translate to the target compound without experimental verification.

Quantitative Differentiation Evidence for tert-Butyl 3-(1-iodoethyl)azetidine-1-carboxylate Versus Closest Analogs


Carbon–Iodine Bond Lability Enables Faster Nucleophilic Displacement vs. Bromo and Chloro Analogs

The target compound's C(sp3)–I bond at the 1-iodoethyl position possesses a bond dissociation energy of approximately 51 kcal/mol, compared with ~68 kcal/mol for the C–Br bond in tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate (CAS 1420837-48-4) and ~81 kcal/mol for the C–Cl bond in tert-butyl 3-(1-chloroethyl)azetidine-1-carboxylate (CAS 1420897-93-3) . This bond-strength hierarchy correlates directly with SN2 displacement rates, where alkyl iodides react several-fold faster than alkyl bromides under identical nucleophile/solvent conditions [1]. Computational modeling of intrinsic reaction coordinates for model alkyl halides indicates activation energies of approximately 5 kcal/mol for C–I cleavage, 10 kcal/mol for C–Br, and 12 kcal/mol for C–Cl, consistent with the established leaving-group ability order I⁻ > Br⁻ > Cl⁻ [2].

Organic synthesis Nucleophilic substitution Leaving group kinetics

XLogP3-AA Lipophilicity Differential Between 1-Iodoethyl and Direct 3-Iodo Azetidine

The target compound (tert-butyl 3-(1-iodoethyl)azetidine-1-carboxylate, CID 70080619) exhibits a computed XLogP3-AA value of 2.7, compared with 1.9 for the simpler 3-iodoazetidine analog tert-butyl 3-iodoazetidine-1-carboxylate (CAS 254454-54-1, CID 11000522), representing a ΔXLogP3-AA of +0.8 log units [1][2]. This 0.8-unit increase places the 1-iodoethyl compound in a more favorable lipophilicity range for passive membrane permeability according to Lipinski guidelines, without exceeding the upper threshold (LogP < 5) that would raise solubility concerns.

Medicinal chemistry Physicochemical properties Lipophilicity

Positional Isomerism: 1-Iodoethyl (Branched) vs. 2-Iodoethyl (Linear) Substituent Effects on Rotatable Bond Count and Steric Profile

The target 1-iodoethyl compound (CAS 1420881-44-2) has 3 rotatable bonds (computed by Cactvs 3.4.6.11), whereas its positional isomer tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate (CAS 158602-36-9) has 4 rotatable bonds, reflecting the additional conformational freedom of the linear ethylene spacer [1][2]. This difference in rotatable bond count (Δ = −1) implies reduced conformational entropy for the branched isomer upon target binding, which can translate to a measurable entropic advantage in binding affinity (estimated at ~0.5–1.0 kcal/mol per constrained rotatable bond) [3]. Additionally, the branched 1-iodoethyl group places the iodine in a sterically more hindered environment adjacent to the azetidine ring, which may confer regioselectivity advantages in nucleophilic attacks where steric discrimination is desired.

Conformational analysis Isomer comparison Steric effects

Molecular Weight Differentiation Enables Precise Mass Spectrometry Discrimination from Closest Analogs

The target compound has an exact monoisotopic mass of 311.03823 Da [1]. Its bromo analog (CAS 1420837-48-4) has an exact mass of 263.05209 Da (Δ = −47.98614 Da), and its chloro analog (CAS 1420897-93-3) has an exact mass of 219.10261 Da (Δ = −91.93562 Da) [2][3]. These mass differences are sufficiently large (>47 Da) to permit unambiguous LC-MS or GC-MS discrimination of the target compound from its halo-substituted analogs in reaction monitoring, impurity profiling, and quality-control release testing. The distinctive isotopic pattern of iodine (100% ¹²⁷I, no natural isotope that interferes with the bromine isotopic doublet at ⁷⁹Br/⁸¹Br) further simplifies spectral interpretation.

Analytical chemistry Mass spectrometry Quality control

3-Iodoazetidines as Validated Continuous-Flow Lithiation Platforms: Established Synthetic Versatility for the Iodo-Azetidine Motif

N-Boc-3-iodoazetidine has been demonstrated to serve as a common synthetic platform for generating both C3-lithiated azetidines and C2-lithiated azetines — with regiochemical outcome dictated solely by choice of lithiation agent — under continuous-flow conditions that enable operation at higher temperatures than batch processing [1]. While this specific study used the 3-iodoazetidine (CAS 254454-54-1) rather than the 3-(1-iodoethyl) derivative, the mechanistic principle — iodine serving as a halogen–lithium exchange handle while the Boc group stabilizes the α-amino organolithium intermediate — is directly transferable to the 1-iodoethyl scaffold [2]. The continuous-flow methodology achieved successful functionalization with a range of electrophiles, demonstrating the broader synthetic utility of iodo-azetidine building blocks.

Flow chemistry Organolithium chemistry Process development

Procurement-Driven Application Scenarios for tert-Butyl 3-(1-iodoethyl)azetidine-1-carboxylate


Medicinal Chemistry: Azetidine-Containing Peptidomimetic and Conformationally Constrained Scaffold Synthesis

The 1-iodoethyl group provides a reactive electrophilic handle for nucleophilic displacement with amines, thiols, or alkoxides to install diverse pharmacophoric elements at the C3 position of the Boc-protected azetidine core. The superior leaving-group ability of iodide (C–I BDE ≈ 51 kcal/mol) relative to bromide or chloride enables faster substitution kinetics under milder conditions, reducing side-product formation and improving isolated yields during library synthesis . The Boc group remains intact during nucleophilic displacement, allowing sequential deprotection and further functionalization at the azetidine nitrogen — a key advantage over unprotected or benzyl-protected analogs that require harsher or less chemoselective deprotection conditions .

PROTAC and Bifunctional Degrader Linker Chemistry

Alkyl iodide-functionalized azetidines are established building blocks for constructing PROTAC (Proteolysis Targeting Chimera) linkers, where the iodide serves as a leaving group for conjugating the azetidine scaffold to E3 ligase ligands or target-protein binding moieties . The branched 1-iodoethyl geometry offers a distinct vector and length relative to the more commonly employed 2-iodoethyl linear linker (CAS 158602-36-9), providing medicinal chemists with an additional spatial parameter for optimizing ternary complex formation. The 3-rotatable-bond architecture of the 1-iodoethyl isomer may confer reduced entropic penalty upon ternary complex formation compared with the 4-rotatable-bond 2-iodoethyl isomer .

Continuous-Flow Organolithium Chemistry for Scalable Azetidine Diversification

Building on the demonstrated continuous-flow lithiation chemistry of N-Boc-3-iodoazetidine, the 1-iodoethyl analog can serve as a precursor for generating C3-α-lithiated intermediates amenable to trapping with a broad range of electrophiles (aldehydes, ketones, isocyanates, boronic esters) under flow conditions . The flow approach enables precise control of residence time and temperature, mitigating the thermal instability of lithiated azetidine intermediates and enabling scale-up beyond what is achievable in batch mode. The iodide leaving group is critical for efficient halogen–lithium exchange; bromo and chloro analogs would require more forcing conditions or alternative metalating agents .

Analytical Reference Standard and Impurity Profiling in Halogenated Azetidine Manufacturing

The unique exact mass (311.03823 Da) and monoisotopic iodine signature of the target compound enable its use as a high-purity reference standard for LC-MS and GC-MS identification in reaction monitoring and quality control of halogenated azetidine manufacturing processes . The >47 Da mass separation from the bromo analog eliminates isobaric interference in MS detection, while the 98% certified purity grade available from commercial suppliers (e.g., Leyan Cat. No. 2215034) meets the specifications required for use as an analytical benchmark .

Quote Request

Request a Quote for tert-Butyl 3-(1-iodoethyl)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.